![molecular formula C12H21N3 B1464360 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine CAS No. 1200123-54-1](/img/structure/B1464360.png)
3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-cyclopentyl-1H-pyrazol-5-amine, also known as 3-TCP, is an organic compound with a wide range of applications in chemical synthesis and scientific research. This compound is a heterocyclic amine and is composed of three carbon atoms, two nitrogen atoms, and five hydrogen atoms. The chemical structure of 3-TCP is shown in Figure 1.
Scientific Research Applications
Neurotransmitter Release Mechanisms
The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This suggests that “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine” could be tagged and used to study neurotransmitter release mechanisms. The compound could be attached to proteins involved in neurotransmitter release, such as synaptotagmin-1, to analyze their structure and interactions within neuronal cells.
Antioxidant Properties
Compounds with tert-butyl groups, like tert-butylhydroquinone, have been investigated for their antioxidant properties . Although “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine” has not been directly studied for this application, its structural similarity suggests potential antioxidant activity. This could be relevant in the context of oxidative stress-related diseases, including neurodegenerative disorders and cancer.
Material Science
The tert-butyl group can influence the thermal behavior and polymorphism of compounds . “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine” could be studied for its polymorphic forms, which might have different physical properties and could be applied in material science, particularly in the development of new polymers or coatings with specific thermal and mechanical characteristics.
properties
IUPAC Name |
5-tert-butyl-2-cyclopentylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-11(13)15(14-10)9-6-4-5-7-9/h8-9H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCITKQBMAXOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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